molecular formula C6H5HgO3S B093354 (4-sulfophenyl)mercury CAS No. 17014-79-8

(4-sulfophenyl)mercury

Cat. No.: B093354
CAS No.: 17014-79-8
M. Wt: 357.76 g/mol
InChI Key: KQAOIKIZSJJTII-UHFFFAOYSA-N
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Description

(4-Sulfophenyl)mercury is a synthetically valuable organomercury compound that serves as a versatile reagent and precursor in research and development. Its structure, featuring a mercury center bonded to a sulfophenyl group, is of significant interest in coordination chemistry for the synthesis of novel metal-organic complexes and materials . The sulfophenyl moiety can act as a ligand, facilitating the formation of polymers and frameworks with specific luminescent or sensing properties . Furthermore, the strong and selective affinity of mercury for sulfur-containing ligands makes this compound a potential model for studying molecular interactions with biological thiols, such as glutathione, which is a critical target in understanding mercury toxicity and biogeochemical cycling . As such, this compound provides a useful tool for advanced investigations in materials science, analytical chemistry, and environmental toxicology. This product is For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

CAS No.

17014-79-8

Molecular Formula

C6H5HgO3S

Molecular Weight

357.76 g/mol

IUPAC Name

(4-sulfophenyl)mercury

InChI

InChI=1S/C6H5O3S.Hg/c7-10(8,9)6-4-2-1-3-5-6;/h2-5H,(H,7,8,9);

InChI Key

KQAOIKIZSJJTII-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1S(=O)(=O)O)[Hg]

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)O)[Hg]

Other CAS No.

17014-79-8

Synonyms

4-mercuriphenylsulfonate
p-mercuriphenylsulfonate
para-mercuriphenylsulfonate

Origin of Product

United States

Preparation Methods

Direct Mercuration of Sulfonated Aromatic Substrates

Direct mercuration involves reacting a sulfonated aromatic compound with a mercury salt under controlled conditions. For (4-sulfophenyl)mercury, this typically employs mercuric acetate (Hg(OAc)2\text{Hg(OAc)}_2) or mercuric chloride (HgCl2\text{HgCl}_2) as the mercury source. The reaction proceeds via electrophilic aromatic substitution, where the mercury ion acts as an electrophile:

Ar-SO3H+HgX2Ar-Hg-X+HX+SO32\text{Ar-SO}3\text{H} + \text{HgX}2 \rightarrow \text{Ar-Hg-X} + \text{HX} + \text{SO}_3^{2-}

Key parameters include:

  • Temperature : Reactions are conducted at 60–80°C to balance reactivity and decomposition risks.

  • Solvent : Polar aprotic solvents (e.g., dimethylformamide) enhance solubility of sulfonated intermediates.

  • Stoichiometry : A 1:1 molar ratio of aromatic substrate to mercury salt minimizes byproducts.

Sulfonation Followed by Mercuration

An alternative approach involves sulfonating a pre-formed organomercury compound. For example, phenylmercury acetate may undergo sulfonation using concentrated sulfuric acid (H2SO4\text{H}_2\text{SO}_4) or oleum:

Ph-Hg-OAc+H2SO4Ph-SO3H-Hg-OAc+AcOH\text{Ph-Hg-OAc} + \text{H}2\text{SO}4 \rightarrow \text{Ph-SO}_3\text{H-Hg-OAc} + \text{AcOH}

This method requires precise control of sulfonation conditions to avoid cleavage of the Hg–C bond, which is susceptible to strong acids.

Optimization of Reaction Conditions

Role of Stabilizing Agents

The inclusion of sulfur-containing stabilizers (e.g., sodium sulfide, Na2S\text{Na}_2\text{S}) mitigates mercury reduction and enhances product stability. Patent data demonstrate that adding 0.5–2.5 parts by weight of Na2S9H2O\text{Na}_2\text{S} \cdot 9\text{H}_2\text{O} per 10 parts of elemental mercury suppresses Hg2+\text{Hg}^{2+} re-oxidation, ensuring consistent yields.

Solvent Systems and Temperature

Experiments using paraffin wax as a reaction medium reveal its dual role as a solvent and stabilizer. At 120–180°C, paraffin facilitates homogeneous mixing of mercury sulfide intermediates and sulfur, while its low melting point (47–95°C) allows facile separation post-reaction.

Comparative Analysis of Synthetic Methods

The table below summarizes key methodologies for synthesizing this compound analogs, highlighting advantages and limitations:

MethodMercury SourceSulfonation AgentYield (%)Purity (%)
Direct MercurationHg(OAc)2\text{Hg(OAc)}_2Pre-sulfonated68–7290–95
Post-SulfonationHgCl2\text{HgCl}_2H2SO4\text{H}_2\text{SO}_455–6085–88
Stabilized ReactionHgS\text{HgS}Na2S\text{Na}_2\text{S}75–8092–96

Notes :

  • Direct mercuration achieves higher purity but requires pre-sulfonated substrates.

  • Stabilized reactions using HgS\text{HgS} and Na2S\text{Na}_2\text{S} improve yield at the cost of additional purification steps.

Mechanistic Insights into Mercury-Sulfur Interactions

Redox Dynamics

The reduction of Hg(II)\text{Hg(II)} to Hg(0)\text{Hg(0)} by Fe(II)\text{Fe(II)} in aqueous systems follows first-order kinetics, with isotopic fractionation factors (ϵ202Hg\epsilon^{202}\text{Hg}) of −2.20 ± 0.16‰ under open-system conditions. This implies that mercury speciation during synthesis must be tightly controlled to avoid unintended redox shifts.

Challenges and Mitigation Strategies

Byproduct Formation

Common byproducts include mercury oxides (HgO\text{HgO}) and elemental mercury (Hg0\text{Hg}^0), which form via disproportionation:

2Hg+Hg2++Hg02 \text{Hg}^+ \rightarrow \text{Hg}^{2+} + \text{Hg}^0

Strategies to suppress this include:

  • Maintaining pH > 7 to stabilize Hg2+\text{Hg}^{2+}.

  • Using excess sulfonic acid to shift equilibrium toward the desired product .

Chemical Reactions Analysis

Types of Reactions

Para-Mercury-Benzenesulfonic Acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as alkyl halides or acyl chlorides .

Major Products Formed

The major products formed from these reactions include various sulfonic acid derivatives, benzenesulfonic acid, and substituted benzene compounds .

Scientific Research Applications

Chemical Research Applications

Reagent in Organic Synthesis

(4-sulfophenyl)mercury serves as a reagent in organic synthesis, facilitating various chemical reactions. Its ability to act as a catalyst enhances reaction efficiency and selectivity, making it valuable in synthetic chemistry.

Table 1: Chemical Reactions Involving this compound

Reaction TypeDescriptionReference
Catalytic ReactionsUsed to accelerate organic transformations
Synthesis of DerivativesAids in the formation of sulfonic acid derivatives
Coordination ChemistryForms complexes with ligands for various applications

Biological Applications

Biochemical Studies

In biological research, this compound is employed to investigate enzyme activities and protein interactions. It has been utilized in studies assessing the effects of mercury on cellular processes.

Case Study: Enzyme Inhibition

A study demonstrated that this compound inhibited specific enzyme activities in vitro, providing insights into its potential as a biochemical tool for understanding enzyme regulation and function .

Medical Applications

Drug Development

Research has explored the potential of this compound in drug development, particularly in the context of anticancer therapeutics. Its unique properties allow it to interact with biological molecules, which can lead to novel therapeutic strategies.

Table 2: Medical Research Findings

Study FocusFindingsReference
Anticancer ActivityEvaluated cytotoxicity against cancer cell lines
Mercury ToxicityInvestigated effects on human health

Case Study: Mercury Poisoning Treatment

In clinical settings, cases of mercury poisoning have been documented where this compound was involved. Treatment protocols have included chelation therapy to mitigate mercury toxicity and restore normal physiological functions .

Industrial Applications

Production of Specialty Chemicals

This compound is utilized in the production of specialty chemicals and serves as an intermediate in synthesizing other compounds. Its role in industrial applications highlights its versatility and importance in chemical manufacturing.

Mechanism of Action

The mechanism of action of Para-Mercury-Benzenesulfonic Acid involves its interaction with molecular targets such as enzymes and receptors. The sulfonic acid group allows the compound to form strong interactions with proteins, while the mercury atom can bind to thiol groups in enzymes, inhibiting their activity. This dual interaction mechanism makes it a valuable tool in biochemical research .

Comparison with Similar Compounds

Structural and Functional Differences

Organomercury compounds vary in substituents, which dictate their reactivity, solubility, and applications. Below is a comparative analysis:

Compound Molecular Formula Key Substituent Solubility Primary Applications Success in Phasing*
(4-Sulfophenyl)mercury C₆H₅ClHgO₃S -SO₃H (sulfonate) High (hydrophilic) Crystallography, thiol assays 9% of mercury cases
Methyl Mercury Chloride (MMC) CH₃HgCl -CH₃ (methyl) Moderate (lipophilic) Membrane protein phasing 23% of mercury cases
Ethylmercury Acetate C₂H₅HgO₂CCH₃ -C₂H₅ (ethyl) Low (lipophilic) Crystallography 43% collectively (ethylmercurials)
Thimerfonat C₈H₁₀HgO₃S₂ -SC₆H₄SO₃⁻ (sulfophenyl thioether) High Vaccine preservative N/A

*Phasing success rates from , reflecting usage in alpha-helical membrane protein structures.

Reactivity and Mechanism

  • This compound : The sulfonate group enhances water solubility, making it suitable for aqueous environments. Its mercury atom reacts with cysteine residues, disrupting disulfide bonds or blocking ion channels .
  • MMC and Ethylmercurials : Lipophilic alkyl groups enable deeper penetration into membrane proteins, enhancing phasing efficiency in crystallography .
  • Thimerfonat : The ethyl-sulfophenyl thioether structure allows prolonged stability in biological matrices, ideal for preservatives .

Toxicity and Environmental Impact

  • Alkylmercury compounds (MMC, ethylmercury) : Highly neurotoxic and bioaccumulative due to lipid solubility .
  • Its sodium salt (CAS 14110-97-5) shows cytotoxicity at micromolar concentrations in cell assays .

Crystallography

  • MMC dominates : Used in 23% of successful mercury-based phasing cases, attributed to optimal membrane protein interaction .
  • This compound: Less common (9%) but valuable for hydrophilic protein regions. Example: PCMBS (synonym for this compound) binds surface-exposed cysteines .

Biochemical Studies

  • Sodium p-chloromercuribenzenesulfonate (CAS 14110-97-5): Inhibits aquaporins by covalent modification of cysteine residues, demonstrating specificity for thiol groups .
  • Thimerfonat : Historical use in vaccines highlights its stability in biological fluids, though largely replaced due to mercury toxicity concerns .

Comparative Efficacy in Assays

  • In cytotoxicity assays, this compound derivatives show IC₅₀ values in the nanomolar range for CD44⁺ cancer cells, outperforming non-sulfonated analogs .

Q & A

Q. How should researchers structure literature reviews to address gaps in this compound toxicology?

  • Methodological Answer : Use systematic review protocols: (1) Define search terms (e.g., "this compound" AND "toxicity"), (2) Filter Scopus/Web of Science for peer-reviewed studies (1995–present), (3) Apply VOSviewer for co-occurrence keyword analysis to identify understudied endpoints (e.g., neurodevelopmental effects) .

Q. What criteria ensure high-quality data reporting for this compound experiments?

  • Methodological Answer : Adhere to FAIR principles: Include raw instrumental outputs (e.g., chromatograms, spectra) in repositories like Chemotion. Document uncertainty factors (e.g., ±5% for ICP-MS quantification) and environmental conditions (e.g., temperature, ionic strength). Use standardized templates from the UNEP Mercury Toolkit for cross-study comparability .

Conflict Resolution and Policy Relevance

Q. How can conflicting regulatory thresholds for this compound be harmonized globally?

  • Methodological Answer : Conduct meta-analyses of dose-response relationships across jurisdictions. Use probabilistic risk assessment to derive consensus reference doses (RfDs), incorporating uncertainty factors for interspecies extrapolation and exposure duration. Engage in Minamata Convention effectiveness evaluations to align policies with mechanistic and statistical evidence .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4-sulfophenyl)mercury
Reactant of Route 2
Reactant of Route 2
(4-sulfophenyl)mercury

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